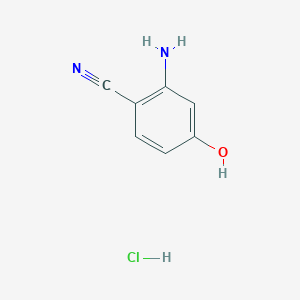

2-Amino-4-hydroxybenzonitrile;hydrochloride

Beschreibung

Systematic IUPAC Nomenclature and Chemical Registry Data

2-Amino-4-hydroxybenzonitrile hydrochloride is systematically named as benzonitrile, 2-amino-4-hydroxy-; hydrochloride , with the IUPAC identifier 2-amino-4-hydroxybenzonitrile hydrochloride . Key registry data include:

- CAS Number : 2309468-92-4

- EC Number : 877-388-0

- InChI :

1S/C7H7ClN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11);1H - SMILES :

C1=CC(=C(C(=C1)O)N)C#N.Cl

This compound is a hydrochloride salt of 2-amino-4-hydroxybenzonitrile, where the amino group participates in ionic bonding with chloride.

Molecular Geometry Analysis: X-ray Crystallographic Studies

Direct X-ray crystallographic data for 2-amino-4-hydroxybenzonitrile hydrochloride remain limited in publicly accessible databases. However, structural insights can be inferred from related benzonitrile derivatives and computational models.

For example, the benzonitrile core typically adopts a planar aromatic geometry, with substituents (amino and hydroxyl groups) positioned in para and ortho configurations relative to the nitrile group. The hydrochloride salt likely stabilizes the protonated amino group, influencing intramolecular hydrogen bonding and intermolecular packing.

Tautomeric Forms and Protonation State Dynamics

The compound exhibits potential tautomerism involving the hydroxyl and amino groups:

| Functional Group | Tautomeric Form | Protonation State |

|---|---|---|

| Amino (-NH₂) | Protonated (-NH₃⁺) | Dominant in hydrochloride salt |

| Hydroxyl (-OH) | Phenolic (-O⁻) | Minor under acidic conditions |

In the hydrochloride form, the amino group is fully protonated, while the hydroxyl group remains in its neutral state due to the acidic environment. No evidence suggests keto-enol tautomerism for the hydroxyl group, as phenolic hydroxyls typically resist such conversions.

Comparative Structural Analysis with Related Benzonitrile Derivatives

The compound shares structural motifs with other benzonitrile derivatives, differing in substituent positions and functional groups. Below is a comparative analysis:

Solubility and Reactivity : The hydrochloride salt enhances water solubility compared to the free base, while the hydroxyl group facilitates hydrogen bonding and nucleophilic reactions. The nitrile group remains inert under mild conditions.

Eigenschaften

IUPAC Name |

2-amino-4-hydroxybenzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c8-4-5-1-2-6(10)3-7(5)9;/h1-3,10H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMOTJKWYQLBGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2309468-92-4 | |

| Record name | 2-amino-4-hydroxybenzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Amino-4-hydroxybenzonitrile;hydrochloride involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction is advantageous due to its mild conditions and low production cost. The reaction typically occurs at 120°C for about 2 hours, yielding high purity benzonitrile .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of ionic liquids as recycling agents. This method eliminates the need for metal salt catalysts, simplifying the separation process and making it more environmentally friendly .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The amino group (-NH₂) and hydroxyl group (-OH) at positions 2 and 4, respectively, participate in electrophilic aromatic substitution (EAS) and nucleophilic reactions.

Oxidation Reactions

The hydroxyl group and nitrile functionality exhibit redox activity under controlled conditions.

Reduction Reactions

The nitrile group can be selectively reduced to primary amines or aldehydes.

Cyclization and Condensation

The compound serves as a precursor for heterocyclic synthesis.

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, with pKa values influencing protonation states:

| Functional Group | pKa (predicted) | Protonation Site |

|---|---|---|

| Aromatic amine (-NH₂) | ~4.9 (acidic) | Protonated in acidic media (-NH₃⁺) . |

| Hydroxyl (-OH) | ~9.2 (weakly acidic) | Deprotonated in basic media (-O⁻) . |

Stability and Decomposition

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Amino-4-hydroxybenzonitrile;hydrochloride serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. It is particularly valuable in producing dyes and pesticides due to its reactive functional groups .

Biochemical Studies

The compound is utilized in biochemical assays to study enzyme interactions. Its ability to inhibit specific enzymes can affect metabolic pathways, making it useful in research related to drug development and disease mechanisms .

Pharmaceutical Applications

Research has indicated potential therapeutic applications for compounds derived from this compound, particularly in treating neurodegenerative diseases like Alzheimer’s disease. Studies have shown that related compounds exhibit significant acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in patients .

Industrial Applications

In industrial settings, this compound is employed in the production of various dyes and chemicals. Its unique properties allow for the development of more efficient manufacturing processes, particularly when combined with green chemistry principles that minimize environmental impact .

Case Studies

Wirkmechanismus

The mechanism by which 2-Amino-4-hydroxybenzonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, affecting metabolic processes and cellular functions. This inhibition is often achieved through binding to the active sites of enzymes, altering their activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-amino-4-hydroxybenzonitrile hydrochloride and its analogs:

*Theoretical data inferred from structural analogs.

Physicochemical Properties

- Polarity and Solubility: The hydroxyl and amino groups in 2-amino-4-hydroxybenzonitrile hydrochloride increase water solubility compared to analogs lacking these substituents (e.g., 4-(aminomethyl)benzonitrile hydrochloride). However, the nitrile group reduces solubility relative to carboxylic acid derivatives (e.g., 4-(aminomethyl)-2-methylbenzoic acid hydrochloride) .

Biologische Aktivität

Overview

2-Amino-4-hydroxybenzonitrile;hydrochloride, with the molecular formula C7H7ClN2O, is a compound of significant interest in biochemical research due to its unique chemical properties and biological activities. This compound has been studied for its potential applications in various fields, including medicinal chemistry, enzymology, and industrial applications.

The synthesis of this compound typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride under mild conditions. This process yields a high-purity product suitable for further applications. In industrial settings, ionic liquids are often employed as recycling agents to enhance the efficiency and environmental sustainability of the synthesis process.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. The compound can inhibit certain enzymes, which affects various metabolic pathways and cellular functions. This inhibition occurs through binding to the active sites of enzymes, thereby altering their activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has demonstrated significant antibacterial effects against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Streptococcus agalactiae | 75 µM |

| Escherichia coli | 100 µM |

This table summarizes the MIC values for some common pathogens tested against this compound, indicating its potential utility in treating bacterial infections.

Enzyme Interaction Studies

The compound has been utilized in biochemical assays to study its interactions with various enzymes. For example, it has been shown to inhibit certain hydrolases and transferases, which are crucial in metabolic processes. Such interactions suggest that this compound could serve as a valuable tool in enzyme kinetics studies and drug design.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of this compound against a range of nosocomial pathogens. The results indicated broad-spectrum antibacterial activity, particularly against resistant strains of Staphylococcus aureus, with an MIC value significantly lower than many conventional antibiotics .

- Enzyme Inhibition : Research conducted on the enzyme inhibition properties of this compound revealed that it acts as a competitive inhibitor for certain hydrolases. The kinetic parameters were determined using Lineweaver-Burk plots, demonstrating a notable increase in inhibition at higher concentrations of the compound.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-Amino-4-hydroxybenzonitrile hydrochloride, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, under acidic or basic conditions, amino and hydroxyl groups can be introduced using reagents like lithium aluminum hydride (LiAlH₄) for reduction steps . Reaction temperature (ambient vs. reflux) and solvent polarity significantly impact yield. For instance, anhydrous conditions minimize hydrolysis of intermediates, while controlled pH prevents unwanted side reactions .

Q. Which spectroscopic techniques are most effective for characterizing 2-Amino-4-hydroxybenzonitrile hydrochloride?

- Methodological Answer : Use a combination of:

- FT-IR to confirm functional groups (e.g., -CN stretch at ~2200 cm⁻¹, -OH/NH₂ bands).

- ¹H/¹³C NMR to resolve aromatic protons and substituent positions (e.g., para-substitution patterns).

- HPLC with UV detection (>98% purity validation, as seen in benzonitrile analogs ).

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ at m/z corresponding to C₇H₆N₂O·HCl).

Q. What purification techniques maximize the purity of 2-Amino-4-hydroxybenzonitrile hydrochloride?

- Methodological Answer : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) effectively removes impurities. Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is suitable for lab-scale purification. For industrial-grade purity (>97%), preparative HPLC with C18 columns is recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodological Answer : Cross-validate data using standardized protocols:

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) with UV quantification .

- Melting Point : Use differential scanning calorimetry (DSC) under inert gas to avoid decomposition .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis clarifies stability under varying humidity .

Q. What strategies mitigate degradation of 2-Amino-4-hydroxybenzonitrile hydrochloride under varying pH and temperature?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (40°C/75% RH) across pH ranges. Buffered solutions (pH 4–6) typically show minimal degradation .

- Thermal Degradation : Thermogravimetric analysis (TGA) identifies decomposition thresholds. Store lyophilized samples at -20°C in amber vials to prevent photolysis .

Q. How do electronic effects of substituents influence reactivity in nucleophilic reactions?

- Methodological Answer : The electron-donating -OH and -NH₂ groups activate the benzene ring toward electrophilic substitution. Computational modeling (DFT) predicts regioselectivity, while kinetic studies (e.g., Hammett plots) quantify substituent effects. For example, the para-hydroxy group enhances nitrile electrophilicity in SNAr reactions .

Q. What in vitro models assess the biological activity of 2-Amino-4-hydroxybenzonitrile hydrochloride?

- Methodological Answer :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorogenic substrates.

- Cell-Based Assays : Test cytotoxicity (MTT assay) in cancer lines (e.g., HepG2) and primary cells.

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .

Handling and Storage

Q. What are the recommended storage conditions to maintain compound integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.